
4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid
Overview
Description
4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid, also known as CBSB, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields.
Scientific Research Applications
Cancer Therapy
One of the significant applications of “4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid” is in the field of cancer therapy . This compound, along with other sulfonamide derivatives, has been studied for their potential use in cancer treatment . The analysis is conducted by utilizing edge partitioning for the computation of degree-based graph descriptors .
Predictive Modeling
This compound can be used in predictive modeling and regression analysis of diverse sulfonamide compounds employed in cancer therapy . By examining various compounds that exhibit different degree-based topological indices (TIs), analysts can pinpoint the treatments that are most efficient for specific types of cancer .
Quantitative Structure-Property Relationship (QSPR) Analysis
“4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid” can be used in QSPR analysis . This involves predicting the performance of compounds in the treatment of cancer, wherein TIs offer insights into the molecular structures and related properties of compounds .
Synthesis of New Compounds
Given its unique structure, “4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid” can serve as a building block in the synthesis of new compounds . Its properties can be leveraged to create compounds with desired characteristics .
Material Science Research
The compound can also be used in material science research . Its unique properties can contribute to the development of new materials with specific characteristics .
Chromatography
“4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid” can potentially be used in chromatography . Given its unique properties, it can be used as a stationary phase or as a mobile phase modifier to enhance the separation of complex mixtures .
properties
IUPAC Name |
5-amino-2-(naphthalen-2-ylsulfonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c16-14(18)8-7-13(15(19)20)17-23(21,22)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,17H,7-8H2,(H2,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUQWNULQKMPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



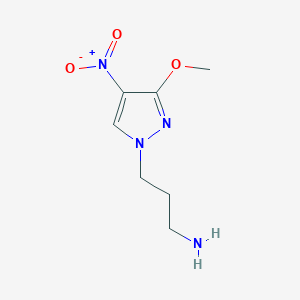
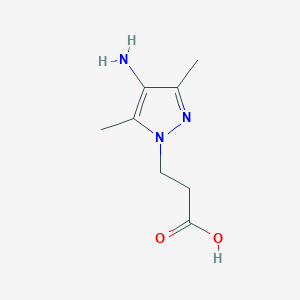
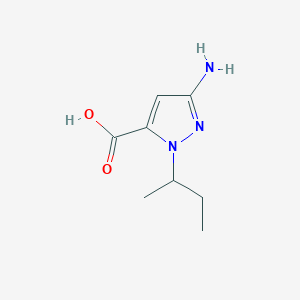
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3362714.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3362721.png)
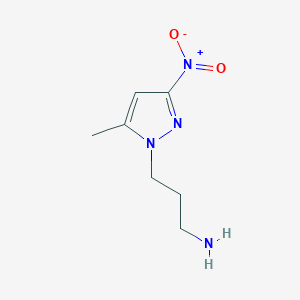
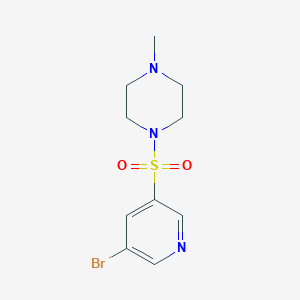


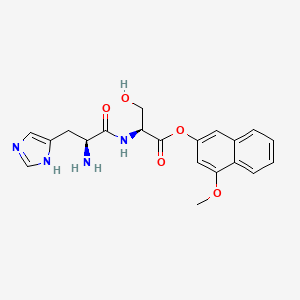

![2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene](/img/structure/B3362780.png)
![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)
![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)